L-SERINE (2-13C)
Description
Fundamental Principles and Significance of Isotopic Labeling in Systems Biology
Isotopic labeling is a cornerstone of systems biology, allowing scientists to track specific atoms through complex biological networks. fiveable.me The fundamental principle lies in replacing an atom within a molecule with its heavier, stable isotope. creative-proteomics.com These labeled molecules are chemically identical to their unlabeled counterparts, ensuring they are processed by the cell in the same manner. metwarebio.com This allows for the accurate tracing of metabolic pathways without perturbing the natural state of the biological system. fiveable.memetwarebio.com
The significance of isotopic labeling in systems biology is vast. It enables researchers to:
Trace metabolic pathways: By introducing a labeled precursor into a biological system, scientists can follow its conversion into various downstream metabolites, thereby mapping out metabolic routes. fiveable.me
Quantify metabolic fluxes: This technique allows for the measurement of the rates of metabolic reactions, providing a dynamic view of cellular metabolism. creative-proteomics.comfiveable.me
Understand molecular interactions: Labeled molecules can be used to study the structure and dynamics of proteins, nucleic acids, and other biomolecules. fiveable.mesilantes.com
The primary analytical methods used to detect and quantify these labeled molecules are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgfiveable.me These techniques can distinguish between the labeled and unlabeled forms of a molecule based on their mass difference or nuclear properties. wikipedia.orgmetwarebio.com
Rationale for Carbon-13 Labeling in Metabolic Flux Analysis and Pathway Elucidation
Carbon-13 (¹³C) is a stable isotope of carbon that is widely used in metabolic research for several key reasons. fiveable.me Accounting for about 1.1% of naturally occurring carbon, ¹³C provides a distinct mass signature that can be readily detected by mass spectrometry. fiveable.me
Metabolic Flux Analysis (MFA): ¹³C-MFA is a state-of-the-art technique for quantifying the rates of metabolic reactions in vivo. ethz.chfrontiersin.org In a typical ¹³C-MFA experiment, cells are cultured in a medium containing a ¹³C-labeled substrate, such as glucose. nih.govcreative-proteomics.com As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. creative-proteomics.com By analyzing the pattern of ¹³C labeling in these metabolites, researchers can use computational models to calculate the flux through different metabolic pathways. frontiersin.orgnih.gov
Pathway Elucidation: The use of ¹³C-labeled tracers is invaluable for identifying and characterizing metabolic pathways. creative-proteomics.com By tracking the fate of the ¹³C label, scientists can determine whether a particular pathway is active and how different pathways are interconnected. nih.gov For instance, feeding cells with glucose labeled at specific carbon positions can reveal the contributions of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle to cellular metabolism. creative-proteomics.comcreative-proteomics.com The choice of the labeled position on the tracer molecule is crucial and can be designed to answer specific questions about metabolic routes. creative-proteomics.com
Table 1: Comparison of Commonly Used Stable Isotopes in Metabolic Research
| Isotope | Natural Abundance | Key Applications |
|---|---|---|
| Carbon-13 (¹³C) | ~1.1% | Tracing central carbon metabolism, metabolic flux analysis, elucidating biosynthetic pathways. mdpi.comcreative-proteomics.comfiveable.me |
| Nitrogen-15 (¹⁵N) | ~0.37% | Tracking nitrogen metabolism, amino acid and nucleotide biosynthesis. mdpi.comcreative-proteomics.comembopress.org |
| Deuterium (²H) | ~0.015% | Investigating water utilization, fat metabolism, and reactions involving NADH or NADPH. mdpi.comcreative-proteomics.com |
| Oxygen-18 (¹⁸O) | ~0.2% | Studying metabolic reactions involving water or oxygen, such as respiration. silantes.com |
Overview of L-SERINE (2-13C) as a Targeted Metabolic Tracer
L-Serine is a non-essential amino acid that plays a central role in a multitude of cellular processes, including protein synthesis, nucleotide metabolism, and the production of other amino acids like glycine (B1666218) and cysteine. annualreviews.orgmdpi.com L-SERINE (2-13C) is a form of L-Serine where the carbon atom at the second position (the alpha-carbon) is replaced with a ¹³C isotope. isotope.commedchemexpress.com This specific labeling makes it a highly valuable tool for tracing the metabolic fate of the serine backbone.
Tracing One-Carbon Metabolism: One of the most significant applications of L-SERINE (2-13C) is in the study of one-carbon metabolism. nih.gov The conversion of serine to glycine, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), is a key entry point for one-carbon units into the folate cycle. pnas.orgfrontiersin.org When L-SERINE (2-13C) is used as a tracer, the ¹³C label is transferred from the serine backbone to glycine and also to the one-carbon unit that is carried by tetrahydrofolate. mdpi.comescholarship.org This allows researchers to track the flow of these one-carbon units into various biosynthetic pathways, including the synthesis of purines, thymidylate, and methionine. mdpi.comnih.gov
Investigating Neurological and Cancer Metabolism: L-Serine metabolism is of particular interest in neuroscience and cancer research. In the brain, L-serine is a precursor to the neuromodulator D-serine and is crucial for neuronal survival and function. nih.govnih.govpnas.org Aberrant serine metabolism has been implicated in various neurological disorders. nih.gov In cancer, many tumors exhibit an increased demand for serine and upregulate its de novo synthesis to support rapid proliferation. nih.govfrontiersin.orgnih.gov L-SERINE (2-13C) can be used to probe these altered metabolic states, providing insights into disease mechanisms and potential therapeutic targets. nih.govnih.gov For example, tracing studies with L-SERINE (2-13C) can reveal how cancer cells utilize serine to fuel nucleotide synthesis and maintain redox balance. pnas.org
Table 2: Research Applications of L-SERINE (2-13C)
| Research Area | Specific Application | Key Findings |
|---|---|---|
| One-Carbon Metabolism | Tracing the flow of one-carbon units from serine into purine (B94841) and thymidylate synthesis. mdpi.comescholarship.org | The 2-carbon of serine is a significant source of one-carbon units for nucleotide biosynthesis. mdpi.com |
| Cancer Biology | Investigating the role of serine metabolism in tumor growth and proliferation. pnas.orgnih.gov | Cancer cells often exhibit increased flux through the serine synthesis pathway to support biomass production. nih.gov |
| Neuroscience | Studying the synthesis and metabolism of serine and its derivatives in the brain. nih.govbiorxiv.org | L-serine is a precursor for the neuromodulator D-serine, and its metabolism is critical for neuronal health. biorxiv.org |
| Mitochondrial Metabolism | Delineating the contribution of mitochondrial serine catabolism to cellular energy and biosynthesis. mdpi.comescholarship.org | The glycine cleavage system in mitochondria utilizes serine-derived glycine to produce one-carbon units. mdpi.com |
Properties
Molecular Weight |
106.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Isotopic Labeling Strategies and Research Grade Production of L Serine 2 13c
Chemical Synthesis Approaches for Positional ¹³C Enrichment of Serine
The chemical synthesis of L-serine with positional ¹³C enrichment is a complex process that requires strategic planning to introduce the isotope at the desired C-2 (alpha-carbon) position. While specific industrial synthesis routes are often proprietary, general methodologies for amino acid synthesis can be adapted for isotopic labeling.
A common strategy involves the use of a ¹³C-labeled starting material that will ultimately become the C-2 carbon of the serine molecule. One plausible route is a variation of the Strecker amino acid synthesis or related methods that build the amino acid backbone. For instance, a synthesis could commence with a ¹³C-labeled cyanide, which attacks an aldehyde to form a cyanohydrin. Subsequent amination and hydrolysis steps would yield the final amino acid. To achieve L-SERINE (2-13C), the synthesis would require a starting material where the carbon destined to be the alpha-carbon is ¹³C-enriched.
Another established laboratory approach for synthesizing racemic serine is from methyl acrylate. wikipedia.org Adapting this for specific labeling would involve a multi-step process where a ¹³C-labeled reagent is introduced at the appropriate stage to form the C-2 position. The resolution of the resulting racemic mixture or the use of stereoselective synthesis steps is crucial to obtain the biologically active L-enantiomer.
Key considerations in chemical synthesis include:
Choice of Labeled Precursor : The selection of the ¹³C-labeled starting material is critical for the efficiency and specificity of the labeling.
Stereochemical Control : Ensuring the final product is the L-isomer is vital for biological research applications, requiring either chiral resolution or asymmetric synthesis techniques.
Purification : Rigorous purification steps are necessary to remove unlabeled starting materials, reaction byproducts, and any D-serine enantiomer.
Enzymatic and Biocatalytic Routes for L-SERINE (2-13C) Production for Research Applications
Enzymatic and biocatalytic methods offer a highly specific and environmentally friendly alternative to chemical synthesis for producing L-SERINE (2-13C). These processes leverage the high stereoselectivity of enzymes to produce the desired L-enantiomer directly, often under mild reaction conditions.
The primary enzyme used for L-serine synthesis is Serine Hydroxymethyltransferase (SHMT) . nih.govgoogle.com This enzyme catalyzes the reversible reaction between glycine (B1666218) and a one-carbon donor, typically formaldehyde (B43269) or 5,10-methylenetetrahydrofolate, to produce L-serine. nih.govnih.gov To produce L-SERINE (2-13C), the strategy involves using a glycine precursor labeled at the alpha-carbon, i.e., [2-¹³C]glycine. The SHMT enzyme then facilitates the addition of a hydroxymethyl group to this labeled glycine, directly yielding L-SERINE (2-13C).
Research-grade production can be achieved through several biocatalytic approaches:
Isolated Enzyme Systems : Using purified SHMT allows for a well-controlled reaction environment. This method requires the addition of necessary cofactors like tetrahydrofolic acid and pyridoxal (B1214274) phosphate (B84403) to ensure optimal enzyme activity. nih.govgoogle.com
Whole-Cell Biocatalysis : Utilizing genetically engineered microorganisms, such as Escherichia coli or Corynebacterium glutamicum, that overexpress the SHMT enzyme. mdpi.commdpi.com The cells are used as biocatalysts, and the labeled precursor ([2-¹³C]glycine) is supplied in the culture medium. This approach can be more cost-effective as it avoids complex enzyme purification.
Cell-Free Enzymatic Cascades : More advanced systems use a combination of multiple enzymes in a one-pot reaction to convert a simple labeled substrate into the final product. mdpi.comresearchgate.netacs.org For instance, a cascade could be designed to produce L-serine from simpler ¹³C-labeled carbon sources like formate (B1220265), which are incorporated into the glycine backbone before conversion to serine. acs.org
A key advantage of enzymatic routes is the inherent stereospecificity, which produces almost exclusively L-serine, simplifying downstream purification. researchgate.net Researchers have successfully achieved high molar conversion rates of glycine to serine, making this a viable method for producing research-grade labeled compounds. nih.gov
Table 1: Key Enzymes and Substrates in Biocatalytic Production of L-SERINE (2-13C)
| Enzyme/System | Key Enzyme(s) | Labeled Substrate | Product | Key Advantages |
|---|---|---|---|---|
| Isolated Enzyme | Serine Hydroxymethyltransferase (SHMT) | [2-¹³C]Glycine | L-SERINE (2-13C) | High reaction control, simplified purification. |
| Whole-Cell Biocatalysis | SHMT (overexpressed in E. coli or C. glutamicum) | [2-¹³C]Glycine | L-SERINE (2-13C) | Cost-effective, no enzyme purification needed. |
| Cell-Free Cascade | Formate-tetrahydrofolate ligase, SHMT, etc. | [¹³C]Formate | L-SERINE (2-13C) | Synthesis from simpler carbon sources. acs.org |
Isotopic Purity, Positional Specificity, and Quality Control Methodologies for Labeled Serine
Isotopic Purity: This refers to the percentage of molecules that contain the ¹³C isotope. It is typically determined using Isotope Ratio Mass Spectrometry (IRMS) or other mass spectrometry techniques. researchgate.netresearchgate.net For research-grade L-SERINE (2-13C), the isotopic purity is generally expected to be ≥99 atom % ¹³C.
Positional Specificity and Purity: This is the most critical quality parameter, ensuring the ¹³C label is located exclusively at the C-2 position. Several advanced analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C-NMR is a direct and powerful non-destructive method to determine the exact position of the ¹³C atom within the molecule. mdpi.com The chemical shift of the carbon signal unequivocally identifies its position in the molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a widely used method for Position-Specific Isotope Analysis (PSIA). nih.govnih.gov The L-serine is first chemically modified into a volatile derivative (e.g., a trimethylsilyl (B98337) (TMS) derivative). nih.gov The derivatized compound is then separated by GC and fragmented in the mass spectrometer. By analyzing the mass-to-charge (m/z) ratios of specific fragments, it is possible to deduce which carbon atom carries the isotopic label. nih.govosti.gov
High-Resolution Mass Spectrometry (HRMS) : Instruments like the Orbitrap mass spectrometer offer very high mass resolution and accuracy, enabling precise measurement of the masses of fragment ions. osti.gov This allows for the clear distinction between isotopologues and confirms the location of the ¹³C label with high confidence. researchgate.netosti.gov
Chemical and Chiral Purity: Standard analytical methods are used to confirm that the product is chemically pure and is the correct L-enantiomer.
High-Performance Liquid Chromatography (HPLC) is used to assess chemical purity by separating L-serine from any impurities.
Optical Activity Measurement using a polarimeter confirms the stereochemical identity of the compound, ensuring it is the L-form. A typical value for L-serine is [α]25/D +14.6° (c = 2 in 1 M HCl).
Table 2: Quality Control Methodologies for L-SERINE (2-13C)
| Parameter | Methodology | Purpose |
|---|---|---|
| Isotopic Purity | Isotope Ratio Mass Spectrometry (IRMS) | Quantifies the atom percent enrichment of ¹³C in the compound. researchgate.net |
| Positional Specificity | ¹³C-NMR Spectroscopy | Directly identifies the position of the ¹³C label within the molecule. mdpi.com |
| Positional Specificity | GC-MS / GC-HRMS (Orbitrap) | Analyzes molecular fragments to confirm the label is at the C-2 position. nih.govosti.gov |
| Chemical Purity | HPLC | Separates and quantifies the target compound relative to any chemical impurities. |
| Chiral Purity | Polarimetry (Optical Activity) | Confirms the product is the correct stereoisomer (L-form). |
Methodological Frameworks for L Serine 2 13c Tracer Studies in Biological Systems
Experimental Design Principles for Isotopic Tracing Experiments
The success of metabolic flux analysis using L-serine (2-13C) hinges on meticulously planned experimental designs. These designs must account for the specific biological model, the dynamics of the metabolic pathways under investigation, and the technical requirements of the analytical platforms.
Isotope Infusion and Incubation Protocols in Cellular and Organismal Models
The introduction of L-serine (2-13C) into a biological system is a critical first step. In cellular models, such as cancer cell lines or primary cell cultures, this is typically achieved by replacing the standard culture medium with a medium containing the labeled amino acid. biorxiv.orgnih.gov For instance, in studies investigating metabolic reprogramming in cancer, cells are often cultured in a medium where unlabeled L-serine is substituted with L-serine (2-13C). biorxiv.orgnih.gov The duration of incubation with the tracer is a crucial parameter and can range from a few hours to several days, depending on the specific metabolic questions being addressed. biorxiv.orgnih.govmdpi.comescholarship.org For example, to study the contribution of mitochondrial glycine (B1666218) cleavage system to one-carbon metabolism, cells might be incubated with [2-13C]glycine or L-[2-13C]serine for 72 hours. mdpi.comescholarship.org
In organismal models, such as rodents, the administration of L-serine (2-13C) is more complex. Infusion protocols are often employed to introduce the tracer into the bloodstream at a controlled rate. This allows for the maintenance of a relatively stable concentration of the labeled compound, which is essential for achieving an isotopic steady state in various tissues. The specific route of administration and the duration of the infusion are tailored to the research question.
The choice of the biological model itself has significant implications for the experimental protocol. For example, studies using E. coli might involve growing the bacteria in a medium containing the labeled tracer, while plant-based studies could involve exposing leaf discs to a solution with the tracer. mdpi.comfrontiersin.org Regardless of the model, a common practice is to establish a pre-culture phase to ensure cells or organisms are in a stable metabolic state before the introduction of the tracer. rsc.org
Steady-State vs. Non-Steady-State Tracing Regimes for Metabolic Dynamics Assessment
Metabolic tracer studies can be conducted under two primary regimes: steady-state and non-steady-state (or dynamic). The choice between these depends on the specific goals of the experiment.
Steady-State Tracing: This approach assumes that the metabolic system is in a pseudo-steady state, where the concentrations of intracellular metabolites and metabolic fluxes are constant over time. rsc.orgnih.gov To achieve this, cells or organisms are typically exposed to the L-serine (2-13C) tracer for a duration sufficient to allow the labeled isotope to distribute throughout the metabolic network and reach a constant enrichment in the metabolites of interest. rsc.org The time required to reach this isotopic steady state can vary significantly, from hours in rapidly proliferating cells to a day or more in mammalian systems. rsc.orgnih.gov Steady-state analysis is powerful for determining the relative contributions of different pathways to the production of a particular metabolite. nih.gov
Non-Steady-State Tracing (Dynamic Tracing): In many biological scenarios, such as in response to a stimulus or during a specific phase of the cell cycle, metabolic fluxes are not constant. Non-steady-state, or dynamic, tracing is employed to capture these changes. nih.govrsc.org This involves collecting samples at multiple time points after the introduction of the L-serine (2-13C) tracer to monitor the time-dependent changes in isotopic enrichment. nih.gov This approach provides valuable information about the kinetics of metabolic pathways and can reveal how quickly a system responds to perturbations. nih.govrsc.org While experimentally more demanding, dynamic tracing offers a more detailed view of metabolic regulation. nih.gov
Quenching and Sample Preparation Techniques for Isotopic Enrichment Analysis
To accurately measure the isotopic enrichment of metabolites, it is crucial to halt all enzymatic activity at the moment of sample collection. This process, known as quenching, prevents any further metabolism of L-serine (2-13C) and its downstream products. researchgate.netosti.gov A common and effective method for quenching is rapid freezing using liquid nitrogen. researchgate.netoup.com For adherent cell cultures, the culture medium is rapidly aspirated, and the cells are washed with an ice-cold solution before being flash-frozen. core.ac.uk For suspension cultures or tissues, the samples are directly plunged into liquid nitrogen. core.ac.uk
Following quenching, the metabolites must be extracted from the biological matrix. A widely used method involves the use of a cold solvent mixture, such as 80:20 (v/v) methanol:water. core.ac.uk The choice of extraction solvent is critical to ensure efficient recovery of a broad range of metabolites while minimizing degradation. nottingham.ac.uk For example, a mixture of chloroform, methanol, and water can be used to separate polar and nonpolar metabolites. nottingham.ac.uk After extraction, the samples are typically centrifuged to remove cell debris and proteins. mdpi.com The resulting supernatant, containing the extracted metabolites, is then prepared for analysis by techniques such as mass spectrometry or NMR spectroscopy. researchgate.netcore.ac.uk This often involves drying the extract and redissolving it in a suitable solvent for the analytical instrument. acs.org
Advanced Analytical Techniques for 13C Isotopomer Distribution Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C Flux Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the positional enrichment of 13C in metabolites. nih.govrsc.org Unlike mass spectrometry, which primarily measures the number of heavy isotopes in a molecule, NMR can distinguish between different isotopomers (molecules with the same number of isotopic labels but at different positions). mdpi.comnih.gov This capability is invaluable for elucidating complex metabolic pathways. pnas.org
One-dimensional (1D) 13C NMR is a fundamental technique for analyzing the positional enrichment of 13C in metabolites derived from L-serine (2-13C). nih.gov In a 1D 13C NMR spectrum, each carbon atom in a molecule gives rise to a distinct signal at a specific chemical shift. chemicalbook.comnih.gov When a sample is enriched with 13C, the intensity of the corresponding signals increases, allowing for the quantification of enrichment at each carbon position. researchgate.net
For example, in a study using L-serine (2-13C), the 13C label is initially at the C2 position of serine. As this labeled serine is metabolized, the 13C atom can be transferred to other molecules. By analyzing the 1D 13C NMR spectra of downstream metabolites, researchers can track the fate of the C2 carbon of serine. The percentage of 13C enrichment at a specific carbon position can be calculated by comparing the signal intensity in the labeled sample to that in an unlabeled (natural abundance) control. researchgate.net
Table 1: Example Data from a Hypothetical L-SERINE (2-13C) Tracing Experiment Analyzed by 1D 13C NMR. This table illustrates the type of positional enrichment data that can be obtained.
| Metabolite | Carbon Position | % 13C Enrichment (Mean ± SD) |
| Serine | C2 | 98.5 ± 0.5 |
| C3 | 1.1 ± 0.1 | |
| Glycine | C2 | 45.2 ± 2.1 |
| Pyruvate (B1213749) | C2 | 5.3 ± 0.8 |
| Lactate (B86563) | C2 | 4.9 ± 0.7 |
This data can reveal key metabolic fluxes. For instance, the high enrichment in the C2 position of glycine would indicate significant flux through the serine hydroxymethyltransferase (SHMT) enzyme, which converts serine to glycine. The lower, but still significant, enrichment in pyruvate and lactate would suggest that some of the serine-derived carbon is entering glycolysis. The precision of these measurements is crucial, and careful experimental replication is necessary to ensure the statistical significance of the observed enrichments. mdpi.com While powerful, a limitation of 1D 13C NMR is its relatively low sensitivity compared to mass spectrometry, which may require larger sample amounts. mdpi.comrsc.org
Two-Dimensional NMR for Complex Positional Enrichment Mapping
Mass Spectrometry (MS) for Isotopomer and Isotope Ratio Analysis
Mass spectrometry (MS) is a highly sensitive and versatile analytical technique that plays a central role in stable isotope tracing studies. nih.gov It measures the mass-to-charge ratio of ions, allowing for the differentiation of molecules based on their isotopic composition.
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used platform for metabolomics, particularly for the analysis of small, volatile, or semi-volatile metabolites. nih.govresearchgate.net For non-volatile compounds like amino acids, a derivatization step is necessary to make them amenable to GC analysis. nih.govnih.gov This typically involves converting polar functional groups into less polar, more volatile derivatives. nih.gov
In L-SERINE (2-¹³C) tracer studies, GC-MS is used to separate and quantify serine and its downstream metabolites from biological extracts. The mass spectrometer then analyzes the isotopic distribution of these compounds, revealing the extent and position of ¹³C incorporation. The fragmentation patterns produced by electron ionization (EI) in GC-MS are highly reproducible and can be used to deduce the position of the label within the molecule. lcms.cz For example, by analyzing the fragments of derivatized serine, it is possible to confirm that the ¹³C label is at the C-2 position and to track its transfer to other molecules. nih.govmdpi.com
| Feature | Description |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. |
| Derivatization | Required for non-volatile metabolites like amino acids to increase their volatility. Common methods include silylation. universiteitleiden.nl |
| Ionization | Typically Electron Ionization (EI), which produces reproducible fragmentation patterns useful for structural elucidation and positional analysis. lcms.cz |
| Application | Quantifies the incorporation of ¹³C from L-SERINE (2-¹³C) into various metabolites, providing insights into pathway activity. nih.gov |
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. nih.govresearchgate.net It is particularly well-suited for the analysis of a wide range of metabolites, including those that are non-volatile or thermally labile, without the need for derivatization. lcms.cz
In the context of L-SERINE (2-¹³C) studies, LC-MS is employed for both targeted and untargeted (global) metabolomics. researchgate.netnih.gov Targeted analysis focuses on quantifying a predefined set of metabolites known to be involved in serine metabolism, offering high sensitivity and quantitative accuracy. Untargeted analysis, on the other hand, aims to measure as many metabolites as possible in a sample, providing a comprehensive overview of the metabolic changes induced by the tracer. nih.gov This global approach can lead to the discovery of novel metabolic pathways or unexpected connections between different pathways. nih.gov The use of stable isotope labeling in LC-MS enhances metabolite identification and allows for precise relative quantification. acs.org
| Analysis Type | Description |
| Targeted LC-MS | Focuses on a specific list of metabolites. It uses standards for absolute quantification and is highly sensitive and specific. lcms.cz |
| Untargeted LC-MS | Aims to detect and identify all measurable metabolites in a sample to provide a global metabolic snapshot. nih.gov |
| Ionization | Electrospray ionization (ESI) is commonly used, which is a soft ionization technique that keeps the molecule intact. nih.gov |
| Application | Tracks the fate of the ¹³C label from L-SERINE (2-¹³C) through various metabolic pathways, enabling the study of complex metabolic networks. biorxiv.org |
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements. nih.govnih.gov This capability is crucial for distinguishing between isotopologues, which are molecules that differ only in their isotopic composition. nih.gov For example, HRMS can differentiate between a molecule containing one ¹³C atom and another containing one ¹⁵N atom, which have very similar masses. acs.org
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides structural information and can be used to pinpoint the location of the isotopic label within a molecule. nih.gov In L-SERINE (2-¹³C) studies, MS/MS is used to fragment serine and its metabolites to confirm that the ¹³C label is at the C-2 position and to trace its path through metabolic networks with high confidence.
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios. oiv.int It is significantly more precise than conventional MS for determining the relative abundance of isotopes. IRMS is often coupled with a gas chromatograph (GC-C-IRMS) or an elemental analyzer (EA-IRMS). csic.es
High-Resolution MS and Tandem MS for Intricate Isotopic Signatures
Computational Approaches for Metabolic Flux Quantification and Interpretation
The analysis of data from L-SERINE (2-13C) tracer studies relies heavily on computational approaches to translate raw isotopic labeling data into meaningful metabolic flux information. These in silico methods are essential for handling the complexity of metabolic networks and the intricacies of isotopic distribution.
Metabolic Network Reconstruction and Constraint-Based Models for Labeled Data
Metabolic network reconstruction is the foundational step in analyzing L-SERINE (2-13C) tracer data. It involves assembling a comprehensive, organism-specific map of metabolic reactions. This reconstruction is based on genomic and literature data and serves as the scaffold for flux analysis. researchgate.net For human systems, reconstructions like Recon3D provide a detailed representation of metabolic pathways. nih.gov In the context of cancer research, for instance, a computational reconstruction of the serine, glycine, one-carbon (SGOC) metabolic network has been used to study its role in cancer pathogenesis. nih.gov
Once the network is reconstructed, constraint-based models (CBMs) are employed to simulate metabolic behavior. nih.gov These models use the stoichiometry of the metabolic reactions as their primary constraint. plos.org A key advantage of incorporating 13C labeling data, such as that from L-SERINE (2-13C), is that it provides strong constraints on the possible flux distributions, reducing the reliance on assumptions like the optimization of growth rate used in traditional Flux Balance Analysis (FBA). plos.orgnih.govnih.gov This integration of isotopic data significantly enhances the predictive power and accuracy of the models. plos.orgnih.govnih.gov
A notable method is the two-scale 13C Metabolic Flux Analysis (2S-13C MFA), which uses 13C labeling data to constrain fluxes within a genome-scale model. plos.orgnih.gov This approach effectively narrows down the feasible flux ranges for pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov The underlying principle is that the flow of carbon from core to peripheral metabolism is a unidirectional and biologically relevant assumption that improves the robustness of the model. plos.orgnih.govnih.gov
Flux Estimation Algorithms and Software Tools for 13C-MFA
The estimation of metabolic fluxes from 13C labeling data is a complex optimization problem. nih.gov The goal is to find the set of flux values that best explains the experimentally measured isotopic labeling patterns of metabolites. nih.govmdpi.com This process typically involves iterative algorithms that generate candidate flux distributions and compare the resulting simulated labeling patterns with the measured data.
Two main approaches exist for this estimation: the optimization approach and the direct approach. The optimization approach involves solving a non-linear optimization task, while the direct approach uses linear constraints derived from the labeling patterns to augment the steady-state balance constraints.
A variety of software tools have been developed to facilitate 13C-Metabolic Flux Analysis (13C-MFA). These tools provide platforms for model construction, simulation, and flux estimation. Some of the prominent software packages include:
13CFLUX2 : A high-performance suite designed for comprehensive 13C-MFA workflows, supporting multicore CPUs and compute clusters for large-scale analyses. oup.com
INCA : A platform that supports isotopically non-stationary metabolic flux analysis (INST-MFA). github.io
METRAN : Software based on the Elementary Metabolite Units (EMU) framework for 13C-MFA, tracer experiment design, and statistical analysis. github.iomit.edu
OpenFlux : A modeling software for 13C-based metabolic flux analysis. nih.govgithub.io
WUFlux : An open-source platform with a user-friendly interface for 13C-MFA of bacterial metabolism. github.io
These tools vary in their specific algorithms, user interfaces, and capabilities, offering researchers a range of options to suit their specific experimental needs. The development of user-friendly interfaces, such as the Visual FTBL Generator for 13C-FLUX, aims to reduce errors and streamline the modeling process. scielo.br
Table 1: Comparison of Selected 13C-MFA Software Tools
| Software | Key Features | Primary Application | Availability |
|---|---|---|---|
| 13CFLUX2 | High-performance, supports large-scale and high-throughput applications, uses FluxML language. oup.com | 13C-MFA | Demo and binaries available at www.13cflux.net. oup.com |
| INCA | Supports isotopically non-stationary MFA (INST-MFA). github.io | INST-MFA | Open-source. github.io |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework, includes tracer experiment design. mit.edu | 13C-MFA | Available through MIT Technology Licensing Office. mit.edu |
| OpenFlux | Efficient modeling for 13C-based metabolic flux analysis. nih.govgithub.io | 13C-MFA | Open-source. github.io |
| WUFlux | User-friendly interface, templates for bacterial metabolism. github.io | 13C-MFA (Bacterial) | Open-source, available at www.13cmfa.org. github.io |
Statistical Validation and Uncertainty Analysis in Fluxomics Studies
Statistical validation and uncertainty analysis are critical for ensuring the reliability and robustness of fluxomics results. diva-portal.orgdiva-portal.org The accuracy of estimated fluxes depends on both the quality of the experimental data and the correctness of the metabolic model. nih.gov
One of the primary challenges in 13C-MFA is the potential for multiple solutions that can equally explain the experimental data. nih.gov To address this, a common practice is to perform multiple rounds of flux estimation with random initial values to increase the likelihood of finding the global optimal solution. nih.gov
Confidence intervals for the estimated fluxes are crucial for understanding the precision of the results. Traditional frequentist statistics have been used to calculate these intervals, but they can be method-dependent and may lead to misinterpretation of flux uncertainty. nih.gov Bayesian statistics, using methods like Markov chain Monte Carlo, offer a more reliable approach to quantifying flux uncertainty through credible intervals. nih.gov
Model validation is another essential aspect. A model's ability to predict a validation dataset that was not used for its initial construction provides strong evidence of its accuracy. diva-portal.orgdiva-portal.org This involves comparing the model's predictions with new experimental data. diva-portal.org Prediction profile likelihood analysis can be used to assess the uncertainty of these predictions. diva-portal.orgdiva-portal.org Furthermore, methods for model selection based on independent validation data help to avoid overfitting or underfitting the model to the estimation data. plos.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| L-SERINE (2-13C) |
| Glucose |
| Pyruvate |
| Glutamine |
| Malate (B86768) |
| Starch |
| Carbon |
Applications of L Serine 2 13c in Elucidating Specific Metabolic Pathways and Processes
One-Carbon Metabolism and Folate Cycle Dynamics
L-serine is a central player in one-carbon metabolism, providing the primary source of one-carbon units for various biosynthetic processes. nih.govpnas.org The use of L-SERINE (2-13C) allows for precise tracking of these contributions.
Contributions to De Novo Purine (B94841) and Thymidylate Biosynthesis Pathways
The one-carbon units derived from serine are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. pnas.organnualreviews.org The folate-mediated one-carbon pool provides the carbon atoms at positions 2 and 8 of the purine ring and the methyl group of thymidylate.
L-SERINE (2-13C) is an effective tracer for studying these pathways. Following the conversion of L-SERINE (2-13C) to glycine (B1666218) and the transfer of its hydroxymethyl group, the resulting 13C-labeled one-carbon unit can be incorporated into purines and thymidylate. In the case of thymidylate synthesis, the mitochondrial glycine cleavage system (GCS) can catabolize [2-13C]glycine (derived from [2-13C]serine) to produce a 13C-labeled one-carbon unit that is exported to the cytosol as formate (B1220265). mdpi.comescholarship.org This labeled formate can then be used for the synthesis of deoxythymidine monophosphate (dTMP), resulting in [M+1]dTMP. mdpi.comescholarship.org
Similarly, the contribution to purine biosynthesis can be traced. The 13C label from L-SERINE (2-13C) can be found in the purine ring of newly synthesized adenine (B156593) and guanine (B1146940) nucleotides. escholarship.org Studies have shown that the loss of certain regulatory proteins can compromise the flux from serine to purine synthesis. pnas.org Furthermore, research has identified a de novo thymidylate biosynthesis pathway within mammalian mitochondria, where SHMT2 plays an essential role in providing the one-carbon unit from serine. nih.govpnas.org
Interconnections with Methionine Cycle and Methyl Group Homeostasis
The folate cycle is intricately linked to the methionine cycle, which is responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation. pnas.orgaginganddisease.org The one-carbon unit from serine can be used to remethylate homocysteine to form methionine, thus replenishing the methionine cycle. semanticscholar.org
By using L-SERINE (2-13C) as a tracer, the flux of one-carbon units from serine into the methionine cycle can be quantified. The 13C label from the serine-derived one-carbon unit can be tracked into methionine and subsequently into SAM. mdpi.comescholarship.org This allows for the investigation of how various factors, such as the expression of specific enzymes, affect methyl group homeostasis. mdpi.comescholarship.org For example, studies have shown that the expression of glycine-N-methyltransferase (GNMT) can influence the utilization of serine-derived one-carbon units for methionine synthesis. escholarship.org Research has also indicated that serine starvation can lead to a reduction in global methylation levels by impeding the methionine cycle. aginganddisease.org
Glycolysis, Gluconeogenesis, and Tricarboxylic Acid (TCA) Cycle Interplay
Serine metabolism is closely integrated with central carbon metabolism, serving as a link between glycolysis, gluconeogenesis, and the TCA cycle. L-SERINE (2-13C) can be used to trace these metabolic connections.
Serine-Glycine Interconversion and Glycolytic Linkages
Serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) through a three-step enzymatic pathway. nih.govnih.govnih.gov This positions serine synthesis as a branch of glycolysis. The reversible interconversion between serine and glycine, catalyzed by SHMT, further connects these amino acids to glycolytic flux. annualreviews.orgnih.gov
Tracing studies using L-SERINE (2-13C) can elucidate the dynamics of this interconversion and its connection to glycolysis. For instance, in studies of pregnant women, L-[2-13C, 15N]serine was used to determine the fraction of glycine derived from serine. The 13C label at the second carbon position is retained during the conversion to glycine, allowing for the quantification of this flux. tandfonline.com This interconversion is crucial as it not only balances the pools of serine and glycine but also contributes to the one-carbon pool necessary for proliferation. biorxiv.org
Gluconeogenic Precursor Utilization from Serine and Related Metabolites
Serine is a glucogenic amino acid, meaning its carbon skeleton can be converted into pyruvate (B1213749) or other intermediates of glycolysis and the TCA cycle, which can then be used for glucose synthesis via gluconeogenesis. nih.gov There are two primary pathways for serine degradation to gluconeogenic precursors: direct conversion to pyruvate by serine dehydratase, and a pathway involving transamination and subsequent conversion to 2-phosphoglycerate. nih.gov
The use of L-SERINE (2-13C) allows for the tracing of the serine carbon backbone into glucose. Following the administration of L-SERINE (2-13C), the appearance of the 13C label in glucose provides a direct measure of the contribution of serine to gluconeogenesis. Studies in mice have shown that serine can be a significant gluconeogenic precursor in the liver. annualreviews.org Similarly, studies in humans using L-[2-13C, 15N]serine have been conducted to understand serine metabolism and its role as a gluconeogenic precursor during pregnancy.
Anaplerotic and Cataplerotic Fluxes in the TCA Cycle Investigated with L-SERINE (2-13C)
The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate energy and providing precursors for biosynthesis. nih.govwikipedia.org The replenishment of TCA cycle intermediates is known as anaplerosis, while their removal for biosynthetic purposes is termed cataplerosis. nih.govannualreviews.org L-serine, as a glucogenic amino acid, can be converted to pyruvate, which can then enter the TCA cycle. wikipedia.orgmdpi.com Studies utilizing L-SERINE (2-13C) can elucidate the contribution of serine to both anaplerotic and cataplerotic fluxes.
By tracing the 13C label from L-SERINE (2-13C) into TCA cycle intermediates and related metabolites, researchers can quantify the extent to which serine contributes to the pool of these molecules. For instance, the appearance of 13C in oxaloacetate or malate (B86768) would indicate anaplerotic input from serine. researchgate.net Conversely, tracing the label into molecules synthesized from TCA cycle precursors, such as glucose via gluconeogenesis, demonstrates cataplerosis. nih.gov The intricate balance between these two processes is vital for maintaining cellular homeostasis and is often dysregulated in disease states. nih.govannualreviews.org
Table 1: Investigating TCA Cycle Fluxes with L-SERINE (2-13C)
| Metabolic Process | Key Findings from 13C Tracing | Significance |
|---|---|---|
| Anaplerosis | The 13C label from L-SERINE (2-13C) can be detected in TCA cycle intermediates like oxaloacetate, indicating the contribution of serine to replenishing the cycle. wikipedia.orgresearchgate.net | Quantifies the role of serine as a source for maintaining TCA cycle function, which is crucial for energy production and biosynthesis. nih.govnih.gov |
| Cataplerosis | The 13C label can be traced from the TCA cycle to biosynthetic products such as glucose, demonstrating the removal of serine-derived carbons for anabolic pathways. nih.gov | Elucidates how serine metabolism supports the synthesis of essential biomolecules by providing carbon skeletons derived from the TCA cycle. nih.govannualreviews.org |
Phospholipid and Sphingolipid Metabolism Pathways
Tracing Phosphatidylserine (B164497) and Sphingolipid Synthesis
L-serine is a fundamental building block for the synthesis of both phospholipids, such as phosphatidylserine (PS), and sphingolipids. mdpi.comrupress.org L-SERINE (2-13C) serves as an invaluable tool for dissecting the dynamics of these synthetic pathways. The entire serine molecule is incorporated into the head group of phosphatidylserine. researchgate.net In sphingolipid synthesis, serine condenses with palmitoyl-CoA in a reaction catalyzed by serine palmitoyltransferase (SPT), forming the sphingoid base backbone. biorxiv.orglife-science-alliance.org
Isotope tracing studies with L-SERINE (2-13C) allow for the direct measurement of the rate of de novo synthesis of these lipids. By monitoring the incorporation of the 13C label into PS and various sphingolipid species, such as ceramides (B1148491) and sphingomyelins, researchers can gain a quantitative understanding of their production under different physiological or pathological conditions. biorxiv.orgresearchgate.netnih.gov This approach has been instrumental in revealing the metabolic relationships between glycerophospholipids and sphingolipids and understanding how cells regulate the synthesis of these crucial membrane components. nih.gov
Amino Acid Metabolism and Interconversion Networks
Interplay with Glycine, Cysteine, and Alanine (B10760859) Metabolism
L-serine metabolism is intricately connected with the metabolism of several other amino acids, most notably glycine, cysteine, and alanine. frontiersin.organnualreviews.orgnih.gov The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a central reaction in one-carbon metabolism. rupress.orgresearchgate.net L-SERINE (2-13C) is a powerful tool to study the bidirectionality and flux through this reaction. When L-SERINE (2-13C) is catabolized to glycine, the 13C label is transferred to become the alpha-carbon of glycine.
Furthermore, serine provides the carbon backbone for cysteine synthesis via the transsulfuration pathway. frontiersin.orgnih.gov Tracing the 13C label from L-SERINE (2-13C) into cysteine allows for the quantification of this pathway's activity. The structural similarity between serine and alanine can also lead to metabolic crosstalk. annualreviews.org In certain conditions, enzymes that typically use serine may promiscuously use alanine, a phenomenon that can be investigated using isotopic tracers. annualreviews.org
Serine Catabolism and Anabolism in Diverse Biological Contexts
The balance between serine synthesis (anabolism) and breakdown (catabolism) is crucial for cellular homeostasis and is often altered in various biological contexts, such as cancer and hypoxia. researchgate.netmdpi.com L-serine can be synthesized from the glycolytic intermediate 3-phosphoglycerate or from glycine. mdpi.comresearchgate.net It can be catabolized back to pyruvate or converted to glycine. mdpi.comnih.gov
Using tracers like [U-13C]glucose allows researchers to measure the rate of de novo serine synthesis, where all three carbons of serine become labeled. pnas.orgnih.gov Conversely, L-SERINE (2-13C) can be used to trace the catabolic fates of serine. For example, the appearance of the 13C label in pyruvate indicates the activity of the serine dehydratase pathway. nih.gov Studies using these isotopic methods have revealed that cancer cells often exhibit high rates of serine synthesis to support proliferation. researchgate.netpnas.org Furthermore, under conditions like hypoxia, the regulation of serine metabolism is complex, with changes observed in both its synthesis and catabolism. mdpi.com Investigating these metabolic shifts with L-SERINE (2-13C) provides critical insights into cellular adaptation and survival mechanisms.
Table 2: Key Enzymes and Pathways in Serine Metabolism
| Enzyme/Pathway | Reaction | Role in Metabolism |
|---|---|---|
| Phosphoglycerate Dehydrogenase (PHGDH) | 3-Phosphoglycerate → 3-Phosphohydroxypyruvate | Rate-limiting step in de novo serine biosynthesis from glycolysis. pnas.orgpnas.org |
| Serine Hydroxymethyltransferase (SHMT) | Serine + Tetrahydrofolate ⇌ Glycine + 5,10-Methylene-tetrahydrofolate | Reversible interconversion of serine and glycine; central to one-carbon metabolism. researchgate.netlife-science-alliance.org |
| Serine Palmitoyltransferase (SPT) | Serine + Palmitoyl-CoA → 3-Ketosphinganine | First and rate-limiting step in de novo sphingolipid synthesis. life-science-alliance.org |
| Phosphatidylserine Synthase | Phosphatidylcholine/Phosphatidylethanolamine (B1630911) + Serine → Phosphatidylserine | Synthesizes phosphatidylserine from other phospholipids. researchgate.net |
| Phosphatidylserine Decarboxylase | Phosphatidylserine → Phosphatidylethanolamine + CO2 | Converts phosphatidylserine to phosphatidylethanolamine in mitochondria. qmul.ac.uk |
| Serine Dehydratase | Serine → Pyruvate + NH3 | Direct catabolism of serine to pyruvate. mdpi.com |
Central Nervous System Metabolism and Neurotransmitter Synthesis
L-serine is a central player in the metabolism of the central nervous system (CNS), where it functions not only as a building block for proteins but also as a critical precursor to key neurotransmitters. nih.gov The use of L-SERINE (2-13C) allows researchers to trace the conversion of L-serine into these neuroactive molecules, providing insights into brain function and the pathogenesis of neurological disorders. nih.govmdpi.com
Stable isotope tracing studies have been instrumental in confirming the metabolic pathways from L-serine to the neuromodulators D-serine and glycine. biorxiv.orgfrontiersin.org These molecules are crucial for the proper functioning of glutamatergic neurotransmission, primarily through their interaction with N-methyl-D-aspartate (NMDA) receptors. pnas.orgcambridge.org
Glycine Synthesis: L-serine is reversibly converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT). biorxiv.org Glycine also acts as a co-agonist at NMDA receptors, particularly at extrasynaptic sites, and is the primary inhibitory neurotransmitter in the brainstem and spinal cord. nih.govmdpi.com Tracing studies with L-SERINE (2-13C) can differentiate the flux through the SHMT-catalyzed reaction versus the serine racemase pathway, clarifying the relative importance of each in different neurological contexts. pnas.org
| Precursor | Enzyme | Product | Role in Neurotransmission | Research Finding with Isotope Tracing |
| L-Serine | Serine Racemase (SR) | D-Serine | Primary co-agonist at the synaptic NMDA receptor glycine site, crucial for synaptic plasticity. pnas.orgcambridge.org | L-serine synthesis is a rate-limiting factor for maintaining D-serine balance and NMDA receptor function. frontiersin.orgfrontiersin.org |
| L-Serine | Serine Hydroxymethyltransferase (SHMT) | Glycine | Co-agonist at extrasynaptic NMDA receptors; primary inhibitory neurotransmitter in the spinal cord and brainstem. nih.govmdpi.com | Isotope tracing demonstrates the direct conversion of serine to glycine, fueling one-carbon metabolism. pnas.org |
Beyond its direct conversion to D-serine and glycine, L-serine metabolism is linked to the synthesis of other crucial molecules within the CNS. researchgate.net Its role as a primary source of one-carbon units via the folate cycle is integral to the synthesis of purines and the remethylation of homocysteine to methionine. frontiersin.organnualreviews.org Methionine, in turn, is the precursor to S-adenosylmethionine (SAM), the universal methyl donor required for the synthesis of various neurotransmitters and for epigenetic regulation. frontiersin.org L-serine is also a precursor for the synthesis of essential membrane lipids like phosphatidylserine and sphingolipids, which are vital for neuronal structure, differentiation, and survival. nih.govbiorxiv.org Research indicates L-serine serves as a precursor to dopamine (B1211576) and tryptophan in some models. researchgate.net
Serine as a Precursor for D-Serine and Glycine in Neurotransmission Research
Nucleotide Metabolism and De Novo Synthesis Pathways
Rapidly dividing cells have a high demand for nucleotides, the building blocks of DNA and RNA. L-serine is a critical contributor to the de novo synthesis of these essential molecules. frontiersin.orgnih.gov
The catabolism of L-serine provides one-carbon units (in the form of 5,10-methylenetetrahydrofolate) that are essential for the synthesis of the purine ring and for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in pyrimidine (B1678525) synthesis. frontiersin.organnualreviews.org
Using L-SERINE (2-13C) and other labeled serine isotopologues, researchers have demonstrated that proliferating cells, such as cancer cells and activated immune cells, heavily rely on serine metabolism to fuel nucleotide production. annualreviews.orgnih.gov
Cancer Metabolism: Studies in non-small cell lung cancer (NSCLC) tissues using labeled serine found that it was preferentially incorporated into purine rings compared to exogenous glycine. nih.govresearchgate.net This highlights the importance of the serine-to-glycine pathway in providing the necessary components for nucleotide synthesis in tumors.
Immune Cell Activation: During an immune response, CD8+ T effector cells undergo massive proliferation. nih.gov Isotope tracing experiments in mice revealed that these cells shunt glucose towards serine synthesis to support the production of purine and pyrimidine nucleotides required for their expansion. nih.gov
| Research Model | Isotope Tracer Used | Key Finding |
| Human Lung Cancer Tissues | D3-Serine, [13C2]Glycine | Serine was preferentially incorporated into purine rings over exogenous glycine, indicating the importance of the serine synthesis and catabolism pathway for nucleotide production in tumors. nih.govresearchgate.net |
| CD8+ T effector cells (in vivo) | U-[13C]Glucose | Glucose-derived carbon is heavily incorporated into serine, glycine, and subsequently purine/pyrimidine nucleotides to support rapid T cell proliferation during an immune response. nih.gov |
| H1299 Lung Cancer Cells | L-serine-13C3 | Metabolic flux analysis showed that serine catabolism to glycine is a major source of one-carbon units for the synthesis of purine nucleotides (IMP, AMP, GMP). pnas.org |
Metabolic Reprogramming in Cellular Processes and States
Metabolic reprogramming is a hallmark of various physiological and pathological states, most notably cancer. This involves rerouting metabolic pathways to support the specific needs of the cell, such as rapid growth and proliferation.
L-SERINE (2-13C) is an invaluable tool for studying this reprogramming, as the serine synthesis and catabolism pathway is one of the most frequently altered pathways in proliferating cells. annualreviews.orgnih.gov
Research has shown that many cancer cells upregulate the de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate. annualreviews.orgnih.gov Isotope tracing with labeled glucose ([U-13C]glucose) demonstrates extensive labeling of L-serine in cancer cells, indicating high rates of synthesis. annualreviews.orgnih.gov This newly synthesized serine is then used to support various anabolic processes critical for cell growth. annualreviews.org
By tracing the fate of L-SERINE (2-13C), scientists can quantify the flux of serine into different biosynthetic pathways, including:
Protein Synthesis: Incorporation into the proteome. frontiersin.org
Nucleotide Synthesis: Contribution of one-carbon units to purines and pyrimidines. frontiersin.orgpnas.org
Lipid Synthesis: Formation of phosphatidylserine and sphingolipids. nih.govbiorxiv.org
Redox Balance: Production of glycine for glutathione (B108866) (GSH) synthesis. frontiersin.orgnih.gov
These tracing studies have confirmed that limiting the availability of serine or inhibiting its synthesis can effectively slow the proliferation of certain cancer cells, identifying the serine metabolic pathway as a potential target for therapeutic intervention. nih.gov
Investigation of Metabolic Adaptations in Stress Responses and Immune Cell Activity
L-serine (2-13C) has proven invaluable in dissecting the metabolic reprogramming that occurs in cells under stress and during immune responses. Serine metabolism is intricately linked to cellular proliferation, redox balance, and the synthesis of essential biomolecules, all of which are critical for an effective response to stressors and for the function of immune cells. frontiersin.orgnih.govnih.gov
Stable isotope tracing studies have illuminated how cells adapt their metabolic pathways in response to various stressors. For instance, in the context of oxidative stress, L-serine metabolism is crucial for the synthesis of glutathione (GSH), a major intracellular antioxidant. nih.govfrontiersin.org By tracing the flow of 13C from L-serine (2-13C), researchers can quantify the contribution of serine to the GSH pool, providing insights into the cellular mechanisms of redox homeostasis. nih.gov Furthermore, studies have shown that L-serine can attenuate the stress response by increasing the levels of antioxidant enzymes. frontiersin.orgfrontiersin.org
The metabolic demands of immune cells are dynamic and change dramatically upon activation. nih.gov L-serine (2-13C) tracing has been instrumental in understanding these metabolic shifts. Activated T cells, for example, upregulate the enzymes of the serine, glycine, one-carbon (SGOC) metabolic network and demonstrate a high rate of serine processing. cam.ac.uk Isotope tracing has revealed that extracellular serine is essential for the optimal expansion of T cells, even when glucose is abundant. cam.ac.uk The carbon from serine is utilized for the de novo synthesis of nucleotides, which is critical for the rapid proliferation of these cells during an immune response. nih.govcam.ac.uk
In macrophages, another key player in the immune system, serine metabolism is also highly active. annualreviews.org Stable isotope tracing experiments using 13C-labeled glucose have shown that inflammatory macrophages have a high expression of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in de novo serine synthesis. nih.gov This pathway supports the production of interleukin-1β (IL-1β), a key pro-inflammatory cytokine. nih.gov Furthermore, studies on macrophages lacking the enzyme serine hydroxymethyltransferase 2 (SHMT2) have used stable isotope tracing to show an attenuated de novo synthesis of glutathione and an enhanced formation of ceramide precursors, linking serine metabolism to both redox balance and lipid signaling in these immune cells. ahajournals.org
The following table summarizes key findings from studies utilizing L-serine (2-13C) or related tracers to investigate metabolic adaptations in stress and immunity:
| Cell/System | Stressor/Condition | Key Finding | Citation |
| Effector T cells | Immune activation | Extracellular serine is essential for optimal expansion and nucleotide biosynthesis. | cam.ac.uk |
| Inflammatory Macrophages | Inflammatory stimuli (LPS) | High de novo serine synthesis via PHGDH supports IL-1β production. | nih.gov |
| Macrophages (SHMT2 knockout) | Genetic modification | Attenuated glutathione synthesis and enhanced ceramide precursor formation. | ahajournals.org |
| Neonatal Chicks | Acute stress | L-serine administration attenuates the stress response. | frontiersin.orgfrontiersin.org |
| Socially Isolated Rats | Chronic stress | Oral L-serine administration reduces locomotor activity. | frontiersin.org |
| CD8+ T cells | Listeria monocytogenes infection | Glucose is shunted towards nucleotide synthesis, leveraging glutamine for the TCA cycle. | nih.govresearchgate.net |
Serine Metabolic Alterations in Specific Cellular and Organismal Research Models
The use of L-serine (2-13C) extends to a wide array of cellular and organismal models, providing a window into how serine metabolism is altered in different physiological and pathological states. These studies have been fundamental in identifying the roles of serine in cancer, neurological disorders, and infectious diseases.
In cancer research, stable isotope tracing with 13C-labeled serine or glucose has been a cornerstone in understanding the metabolic reprogramming that fuels tumor growth. nih.gov Many cancer cells exhibit an increased reliance on the serine synthesis pathway. researchgate.netaginganddisease.org Tracing experiments in breast cancer cell lines, such as MCF-7, have shown that while these cells can synthesize serine de novo from glucose, the extent of this synthesis is influenced by the availability of other nutrients like glutamine. frontiersin.orgmdpi.com The 13C label from L-serine (2-13C) can be tracked into various downstream metabolites, including glycine, nucleotides, and lipids, revealing how cancer cells rewire their metabolism to support proliferation and survival. pnas.org
Neurological research has also benefited from the use of L-serine (2-13C). In the central nervous system, L-serine is a precursor to important neuromodulators, including D-serine and glycine. nih.govbiorxiv.org Studies using mouse embryonic stem cell-derived neurons have shown that the expression of enzymes in the L-serine synthesis pathway decreases as neurons mature. biorxiv.org Isotope tracing can help elucidate the metabolic flow of serine between different cell types in the brain, such as astrocytes and neurons, and how this is altered in neurodegenerative diseases. nih.gov
The study of infectious diseases has also employed L-serine (2-13C) to understand host-pathogen interactions. For example, in the parasite Trypanosoma cruzi, the causative agent of Chagas disease, L-serine can sustain cell viability under nutritional stress and is involved in energy metabolism. asm.orgresearchgate.net Similarly, in Mycobacterium abscessus, an opportunistic pathogen, alterations in serine metabolism have been linked to antibiotic tolerance. researchgate.net Tracing the metabolic fate of L-serine (2-13C) in these organisms can identify unique metabolic pathways that could be targeted for therapeutic intervention.
The table below highlights findings on serine metabolic alterations in various research models:
| Research Model | Condition/Focus | Key Finding | Citation |
| MCF-7 Breast Cancer Cells | Nutrient limitation (low glucose/glutamine) | Serine and glycine synthesis from glucose is low but essential for one-carbon metabolism. | frontiersin.org |
| Mouse Embryonic Stem Cell-Derived Neurons | Neuronal differentiation | Expression of L-serine synthesis enzymes decreases during maturation. | biorxiv.org |
| Trypanosoma cruzi | Nutritional stress | L-serine sustains viability and is involved in energy metabolism. | asm.orgresearchgate.net |
| Mycobacterium abscessus | Antibiotic tolerance | A mutation in the serB2 gene, involved in L-serine biosynthesis, leads to increased antibiotic tolerance. | researchgate.net |
| Caenorhabditis elegans | Aging | Serine supplementation extends lifespan. | nih.gov |
| Burkholderia cenocepacia | Biofilm development | The conversion of serine to pyruvate is a potential target for metabolic remodeling. | mdpi.com |
| Cotton (Gossypium hirsutum) | Drought stress | L-serine is among the upregulated amino acids, indicating its involvement in drought stress tolerance. | mdpi.com |
Advanced Conceptual Frameworks and Theoretical Models Utilizing L Serine 2 13c
Stoichiometric and Kinetic Modeling of Serine-Centric Metabolic Networks
Stoichiometric and kinetic modeling are fundamental approaches in systems biology for understanding and predicting the behavior of metabolic networks. plos.org Stoichiometric models define the architecture of the network based on the mass balance of metabolites, while kinetic models describe the rates of the enzymatic reactions. metabolic-economics.de The use of L-SERINE (2-13C) as an isotopic tracer is integral to both, providing the empirical data needed to constrain models and determine metabolic fluxes—the actual rates of in vivo reactions. nih.gov
When L-SERINE (2-13C) is introduced into a biological system, the ¹³C label is incorporated into a variety of downstream metabolites through serine-centric pathways. By measuring the distribution of these ¹³C-labeled molecules (mass isotopomers) using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative and absolute fluxes through interconnected pathways. nih.govd-nb.info This process, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), is a cornerstone for quantifying cellular metabolism. nih.govresearchgate.net
The specific labeling on the C-2 position of serine is crucial for resolving fluxes around the serine node. For instance:
Serine to Glycine (B1666218) Conversion: The conversion of L-serine to glycine, catalyzed by Serine Hydroxymethyltransferase (SHMT), involves the transfer of the C-3 carbon to tetrahydrofolate, while the C-2 carbon of serine becomes the C-2 carbon of glycine. escholarship.org Tracing with L-SERINE (2-13C) allows for direct quantification of this flux by measuring the appearance of [2-¹³C]glycine.
Serine to Pyruvate (B1213749) Conversion: The deamination of L-serine to pyruvate by L-serine deaminase results in the C-2 carbon of serine becoming the C-2 carbon of pyruvate. nih.govmdpi.com This allows for the quantification of the serine catabolic rate.
Kinetic models are further refined by these tracer experiments. For example, transient kinetic analysis of enzymes like D-3-phosphoglycerate dehydrogenase, a key regulatory enzyme in the serine biosynthesis pathway, can be studied in the presence of inhibitors like L-serine to understand the mechanisms of allosteric regulation. nih.gov Data from L-SERINE (2-13C) tracing can help parameterize such kinetic models, providing values for reaction rates and enzyme saturation levels that reflect the in vivo state. nih.gov Studies have also examined the kinetic isotope effect (KIE) to ensure that the ¹³C label itself does not significantly alter reaction rates, validating its use as a tracer. For the enzyme serine palmitoyltransferase, no significant KIE was observed with [2-¹³C]L-serine, confirming its suitability for quantitative flux studies. nih.gov
| Enzyme | Reaction | Measured Labeled Product | Modeling Insight |
|---|---|---|---|
| Phosphoglycerate Dehydrogenase (PHGDH) | 3-Phosphoglycerate (B1209933) → 3-Phosphohydroxypyruvate | [2-¹³C]L-serine (downstream) | Quantifies flux into the de novo serine synthesis pathway from glycolysis. annualreviews.org |
| Serine Hydroxymethyltransferase (SHMT) | L-Serine ↔ Glycine + 5,10-Methylene-THF | [2-¹³C]Glycine | Measures the flux between serine and glycine, a critical link to one-carbon metabolism. escholarship.org |
| L-Serine Deaminase (SDA) | L-Serine → Pyruvate + NH₃ | [2-¹³C]Pyruvate | Determines the rate of serine catabolism and its contribution to central carbon metabolism. mdpi.com |
| Serine Palmitoyltransferase (SPT) | L-Serine + Palmitoyl-CoA → 3-Ketodihydrosphingosine | ¹³C-labeled sphingolipid precursors | Quantifies the entry point flux into sphingolipid biosynthesis. nih.gov |
Integration of L-SERINE (2-13C) Tracing Data with Multi-Omics Datasets in Systems Biology
To achieve a holistic understanding of cellular regulation, data from L-SERINE (2-13C) tracing (fluxomics) is increasingly integrated with other "omics" datasets, such as genomics, transcriptomics, proteomics, and metabolomics. uva.esmdpi.comnih.gov This multi-omics approach provides a multi-layered view of biological systems, connecting the functional output of metabolic pathways (fluxes) with the underlying molecular machinery. vanderbilt.edumdpi.com
Fluxomics and Transcriptomics/Proteomics: Integrating flux data with transcriptomic (mRNA levels) and proteomic (protein levels) data can reveal how metabolic activity is controlled. uva.esmdpi.com For instance, an observed increase in the flux through the serine synthesis pathway, measured using a ¹³C tracer, might be correlated with the upregulation of genes like PHGDH, PSAT1, and PSPH at both the mRNA and protein levels. sci-hub.se This integration can distinguish between regulation at the transcriptional, translational, or post-translational level. nih.gov
Fluxomics and Metabolomics: Combining flux data with metabolomics (quantification of metabolite concentrations) provides insights into the thermodynamic driving forces of reactions. uva.es A high flux through a pathway might occur despite low concentrations of the substrate metabolites, suggesting a highly efficient enzymatic system. Conversely, the accumulation of a metabolite (a high pool size) with low flux may indicate a bottleneck at a downstream enzymatic step. mdpi.com
A powerful example of this integration is seen in cancer research. Multi-omics analyses of breast cancer cell lines have combined proteomics, metabolomics, and ¹³C fluxomics to demonstrate increased de novo serine synthesis and a lower activity of the methionine cycle, revealing metabolic vulnerabilities of the cancer cells. mdpi.com Similarly, in studies of inherited metabolic disorders like methylmalonic acidemia, integrating proteomics, metabolomics, and ¹³C-glucose tracing revealed a previously unknown dysregulation of serine metabolism, highlighting it as a potential therapeutic target. sci-hub.se Platforms like iNetModels 2.0 facilitate the visualization and analysis of such multi-omics networks, showing associations between L-serine levels and other metabolites, clinical variables, and even gut microbiome species. oup.com
| Omics Layer | Type of Data Provided | Integrated Biological Insight |
|---|---|---|
| Fluxomics (with L-SERINE (2-13C)) | Quantitative reaction rates (fluxes) in serine-centric pathways. | Provides the functional output and activity level of metabolic networks. uva.es |
| Transcriptomics | mRNA expression levels of metabolic enzymes (e.g., PHGDH, SHMT). | Correlates gene expression with metabolic function; identifies transcriptional control points. sci-hub.se |
| Proteomics | Abundance of metabolic enzyme proteins. | Links the quantity of available enzymes to observed metabolic fluxes, revealing post-transcriptional regulation. mdpi.com |
| Metabolomics | Concentrations (pool sizes) of serine and related metabolites. | Assesses substrate availability and identifies metabolic bottlenecks or allosteric regulation. sci-hub.seoup.com |
Development of Novel Fluxomics Methodologies Incorporating 2-13C Labeling
The field of ¹³C-MFA is continuously evolving, with new methodologies being developed to enhance the accuracy, scope, and temporal resolution of flux measurements using tracers like L-SERINE (2-13C). nih.govnih.gov These advancements overcome limitations of traditional methods and expand the applicability of flux analysis to more complex systems.
One major development is Isotopically Non-Stationary ¹³C-MFA (INST-MFA) , also known as dynamic labeling. numberanalytics.comcreative-proteomics.com Traditional MFA requires cells to reach a metabolic and isotopic steady state, where fluxes and metabolite labeling are constant. nih.gov This can be time-consuming and is not suitable for studying dynamic metabolic shifts. INST-MFA, in contrast, analyzes the rate of ¹³C incorporation into metabolites over a short time course, before isotopic steady state is reached. numberanalytics.com This provides a snapshot of metabolic fluxes at a specific moment and is powerful for investigating how cells adapt to environmental changes.
Another advanced approach is the use of Parallel Labeling Experiments (PLEs) . nih.govcreative-proteomics.com In this strategy, replicate cell cultures are fed different isotopic tracers in parallel—for example, one culture receives [U-¹³C]glucose, another receives [¹³C]glutamine, and a third could receive L-SERINE (2-13C). The labeling data from all experiments are then integrated into a single, comprehensive metabolic model. d-nb.infonih.gov This method significantly improves the precision and resolvability of fluxes across the entire metabolic network, as different tracers provide complementary information for different pathways. nih.gov
The development of user-friendly and powerful software has also been crucial. nih.gov Tools such as INCA, Metran, and OpenMebius automate the complex mathematical calculations involved in flux estimation, making ¹³C-MFA more accessible to the broader research community. nih.govresearchgate.net These software packages can handle complex network models, integrate data from multiple tracers and analytical platforms (GC-MS, LC-MS, NMR), and perform statistical analyses to determine the confidence in the estimated fluxes. nih.govcreative-proteomics.com
| Methodology | Description | Advantages over Traditional MFA | Typical Application |
|---|---|---|---|
| Traditional ¹³C-MFA | Requires metabolic and isotopic steady state; analyzes final labeling patterns. nih.gov | Well-established, robust for stable systems. | Characterizing metabolic phenotypes in stable, continuous cultures. |
| INST-MFA (Dynamic Labeling) | Measures the rate of ¹³C incorporation over time, before steady state. numberanalytics.com | Does not require isotopic steady state; provides high temporal resolution. | Studying rapid metabolic responses to stimuli or perturbations. |
| Parallel Labeling Experiments (PLEs) | Integrates data from multiple, parallel experiments using different ¹³C tracers. nih.gov | Greatly increases flux precision and resolution across the entire network. | Resolving complex, interconnected pathways in mammalian cell metabolism. d-nb.info |
Isotope Tracer-Based Approaches for Enzyme Activity Quantification in situ
Beyond measuring pathway-level fluxes, isotopic tracers like L-SERINE (2-13C) can be used to quantify the activity of specific enzymes directly within their native cellular environment (in situ). vanderbilt.edu This approach offers a more physiologically relevant measure of enzyme function than traditional in vitro assays using purified enzymes and artificial substrates.
The principle is to supply the labeled substrate to intact cells or tissues and measure the rate of formation of the labeled product. For example, the in situ activity of serine hydroxymethyltransferase (SHMT) can be determined by feeding cells L-SERINE (2-13C) and quantifying the rate of [2-¹³C]glycine production via mass spectrometry. escholarship.org This method directly reflects the enzyme's catalytic rate under the influence of endogenous substrate concentrations, allosteric regulators, and post-translational modifications.
This approach is closely related to Activity-Based Protein Profiling (ABPP), a technique that uses chemical probes to covalently label active enzymes. frontiersin.orgcore.ac.uknih.gov While ABPP typically uses probes that bind to an entire enzyme family (e.g., serine hydrolases), isotope tracing with a specific substrate like L-SERINE (2-13C) allows for the targeted quantification of a single enzyme's activity. researchgate.net
Recent advancements have focused on developing smart molecular probes that can self-assemble in situ upon being catalytically activated by a target enzyme, leading to enhanced signal for imaging or therapeutic applications. acs.org While distinct, this shares the core principle of leveraging specific enzyme activity within a living system. Isotope tracing with L-SERINE (2-13C) can be seen as the quantitative counterpart to these imaging techniques, providing hard numbers on reaction rates. The data generated from these in situ measurements are invaluable for building accurate kinetic models of metabolism and for understanding how enzyme activity is regulated in real-time within the cell. vanderbilt.edu
| Target Enzyme | Labeled Substrate | Labeled Product Measured | Significance of Measurement |
|---|---|---|---|
| Serine Hydroxymethyltransferase (SHMT) | L-SERINE (2-13C) | [2-¹³C]Glycine | Quantifies in situ one-carbon unit generation from serine. escholarship.org |
| L-Serine Deaminase (SDA) | L-SERINE (2-13C) | [2-¹³C]Pyruvate | Measures the rate of serine entry into the TCA cycle via pyruvate. mdpi.com |
| Cystathionine Beta-Synthase (CBS) | L-SERINE (2-13C) | ¹³C-labeled Cystathionine | Determines the in situ rate of the first step in the transsulfuration pathway. sci-hub.se |
Future Directions and Emerging Research Avenues for L Serine 2 13c Studies
Enhanced Resolution and Sensitivity in 13C Detection Technologies
The utility of L-serine (2-13C) as a metabolic tracer is intrinsically linked to the analytical power of the technologies used for its detection. Future progress in this area hinges on continued improvements in the resolution and sensitivity of 13C detection, primarily through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Advances in high-resolution mass spectrometry, particularly with instruments like the Orbitrap, are enabling more precise position-specific carbon isotope analysis. osti.gov This allows researchers to distinguish the 13C label at the C-2 position of serine from other carbon positions with greater accuracy, providing a clearer picture of metabolic fluxes. osti.gov For instance, δ13C values of serine fragment ions can be characterized with precisions of ≤ 1‰, which is crucial for studying metabolic pathways like photorespiration in plants. osti.gov The development of methods to minimize chromatographic isotope effects and interference from co-eluting compounds is essential for maintaining the integrity of these high-precision measurements. osti.gov
In the realm of NMR, the use of L-serine (2-13C) in conjunction with deuteration and advanced techniques like cryogenically cooled probes is pushing the boundaries of what is possible. chemie-brunschwig.chckisotopes.com Direct 13C detection, once considered challenging, is becoming more powerful, especially when combined with alternate 13C-12C labeling strategies. eurisotop.comeurisotop.com These approaches reduce complex carbon-carbon couplings, resulting in sharper resonance signals and enabling the study of larger and more complex proteins and protein assemblies. chemie-brunschwig.cheurisotop.com The ongoing development of novel NMR experiments promises to further enhance sensitivity and provide more detailed structural and dynamic information. chemie-brunschwig.ch
Table 1: Key Advancements in 13C Detection Technologies
| Technology | Advancement | Impact on L-SERINE (2-13C) Studies |
| High-Resolution Mass Spectrometry (e.g., Orbitrap) | Increased precision in position-specific isotope analysis. osti.gov | Enables more accurate tracing of the 2-13C label and detailed metabolic flux analysis. osti.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Cryogenic probes and direct 13C detection methods. ckisotopes.com | Improves sensitivity and resolution for studying labeled proteins in complex environments. chemie-brunschwig.chckisotopes.com |
| Alternate 13C-12C Labeling | Simplifies NMR spectra by reducing carbon-carbon couplings. eurisotop.comeurisotop.com | Facilitates the analysis of larger biomolecules and protein complexes labeled with L-serine (2-13C). chemie-brunschwig.cheurisotop.com |
High-Throughput L-SERINE (2-13C) Tracing Platforms for Systems-Level Analysis
The demand for a more holistic understanding of metabolism is driving the development of high-throughput platforms for stable isotope tracing. These platforms, which integrate automated sample preparation, rapid analysis, and sophisticated data processing, are poised to revolutionize the use of L-serine (2-13C) for systems-level analysis. mz-at.describd.com
The integration of liquid chromatography-mass spectrometry (LC-MS/MS) with automated systems allows for the rapid and quantitative analysis of a large number of metabolites from numerous samples simultaneously. mz-at.debuchem.com This high-throughput capability is essential for large-scale metabolic profiling and for understanding how metabolic pathways involving serine respond to various perturbations. mz-at.de Such approaches can provide a "metabolic fingerprint" that is useful for classifying phenotypes or for screening the effects of potential therapeutic compounds on serine metabolism. mz-at.de
These high-throughput methodologies generate vast and complex datasets, necessitating the development of advanced bioinformatics and computational tools for their interpretation. mcmaster.ca User-friendly software platforms are becoming increasingly available to process this data, enabling researchers to move beyond simple concentration measurements to dynamic maps of metabolite flow. chromservis.eu This systems-level approach, which combines experimental data from L-serine (2-13C) tracing with computational modeling, is critical for unraveling the complex regulatory networks that govern metabolism. otsuka.co.jp
Applications in Emerging Research Models and Complex Biological Systems
The application of L-serine (2-13C) is expanding beyond traditional cell culture and animal models to more complex and physiologically relevant systems. These emerging models, including organoids and patient-derived xenografts, offer a more accurate representation of human physiology and disease, providing new opportunities to study serine metabolism in a more relevant context. otsuka.co.jp
The use of L-serine (2-13C) in these advanced models can help to elucidate the role of serine metabolism in development, tissue homeostasis, and various disease states. medchemexpress.com For example, tracing the fate of the 13C label from serine can reveal how metabolic pathways are rewired in cancer cells or during the progression of neurodegenerative diseases. medchemexpress.com
Furthermore, the study of metabolic interactions within complex biological communities, such as the gut microbiome, is a rapidly growing field. L-serine (2-13C) can be used to track the exchange and utilization of serine between different microbial species and between the microbiome and the host. This can provide valuable insights into the role of serine metabolism in health and disease, and may lead to the development of new therapeutic strategies that target the microbiome.
Synergistic Integration with Advanced Imaging Modalities for Spatiotemporal Metabolic Mapping
A significant frontier in metabolic research is the ability to visualize metabolic processes in real-time and with spatial resolution within living organisms. The integration of L-serine (2-13C) tracing with advanced imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), holds immense promise for achieving this goal. sigmaaldrich.com
Hyperpolarized 13C MRI is an emerging technique that can dramatically increase the sensitivity of 13C detection, allowing for the real-time imaging of metabolic fluxes in vivo. sigmaaldrich.com By using hyperpolarized L-serine (2-13C), it may be possible to visualize the uptake and conversion of serine in different tissues and organs, providing a dynamic map of serine metabolism. chemie-brunschwig.ch This could have significant applications in clinical diagnostics, for example, in detecting the altered metabolic states of tumors. chemie-brunschwig.ch
While not a direct application for the stable isotope, the principles of using labeled serine can be extended to PET imaging. By labeling serine with a positron-emitting isotope, it is possible to non-invasively quantify serine uptake in vivo. This approach, combined with the detailed mechanistic insights gained from stable isotope tracing with L-serine (2-13C), can provide a comprehensive understanding of serine metabolism from the whole-body to the cellular level.
Addressing Methodological Challenges and Advancing Data Interpretation in Complex Biological Systems
Despite the power of L-serine (2-13C) as a metabolic tracer, several methodological challenges remain, particularly when applying this technique to complex biological systems. One of the primary challenges is the accurate quantification of isotopic enrichment and the correct interpretation of the resulting data. mcmaster.ca
The complexity of metabolic networks, with their multiple intersecting pathways, can make it difficult to definitively trace the path of the 13C label. eurisotop.com Isotopomer analysis, which measures the distribution of isotopes within a molecule, can provide more detailed information but also requires more sophisticated analytical techniques and data analysis software. chromservis.eu The development of improved computational models and algorithms is crucial for accurately calculating metabolic fluxes from isotope labeling data. chromservis.eu
Another challenge is accounting for metabolic compartmentation, where the same metabolite can exist in different pools within a cell. Without considering this, interpretations of metabolic flux can be misleading. eurisotop.com Future research will need to focus on developing experimental and computational methods that can resolve these subcellular metabolic activities. Overcoming these challenges will be essential for fully realizing the potential of L-serine (2-13C) to unravel the complexities of metabolism in health and disease. eurisotop.comeurisotop.com
Q & A
Basic Research Questions
Q. How is L-SERINE (2-13C) synthesized, and what are the critical steps for ensuring isotopic purity?
- Methodology : Isotopic labeling at the C2 position of L-serine typically involves enzymatic or chemical synthesis. For enzymatic approaches, serine hydroxymethyltransferase (SHMT) can catalyze the transfer of a 13C-labeled methylene group to glycine. Chemical methods may use 13C-labeled precursors (e.g., [2-13C] glycolaldehyde) in Strecker synthesis. Key steps include purification via ion-exchange chromatography and validation using NMR or mass spectrometry to confirm isotopic enrichment (>98%) and absence of racemization .
- Data Validation : Isotopic purity is confirmed through -NMR, where the C2 position should exhibit a singlet peak without splitting, indicating minimal isotopic dilution. LC-MS can further quantify isotopic incorporation .
Q. What are the primary applications of L-SERINE (2-13C) in metabolic flux analysis?
- Experimental Design : L-SERINE (2-13C) is used to trace serine-derived pathways, such as one-carbon metabolism or phospholipid synthesis. In cell culture studies, the compound is introduced into media, and its incorporation into metabolites (e.g., glycine, sphingolipids) is tracked via -isotopomer analysis using GC-MS or LC-MS. Time-course experiments are critical to capture dynamic flux changes .
- Challenges : Ensure metabolic steady-state conditions and account for isotopic dilution from unlabeled intracellular serine pools. Normalize data to cell number or protein content to reduce variability .
Advanced Research Questions
Q. How can conflicting data on L-SERINE (2-13C) utilization in neuronal vs. cancer cells be resolved?
- Contradiction Analysis : Studies report divergent serine utilization in neurons (favoring antioxidant synthesis) vs. cancer cells (prioritizing nucleotide production). To resolve discrepancies, compare isotopic labeling patterns under identical nutrient conditions (e.g., hypoxia, glucose deprivation). Use genetic knockouts (e.g., PHGDH, SHMT) to isolate pathway contributions .
- Methodological Adjustments : Employ compartment-specific analysis (e.g., mitochondrial vs. cytosolic fractions) to differentiate metabolic roles. Pair flux data with transcriptomic profiling to link enzyme activity to gene expression .
Q. What strategies optimize the use of L-SERINE (2-13C) in in vivo tracer studies?
- Design Considerations : Administer the tracer via continuous infusion to achieve isotopic steady state. Use pharmacokinetic modeling to estimate infusion rates and avoid saturation. For tissue-specific analysis, combine with arteriovenous sampling or imaging techniques like hyperpolarized -MRI .
- Limitations : Address background noise from natural abundance and validate tracer specificity using negative controls (e.g., unlabeled serine cohorts) .
Q. How does L-SERINE (2-13C) inform mechanistic studies of neurological disorders like GRIN-related encephalopathies?
- Case Study : In GRIN1 null variants, L-serine supplementation restores NMDA receptor function. Use L-SERINE (2-13C) to track neuronal uptake and conversion to D-serine (a co-agonist). Measure isotopic enrichment in cerebrospinal fluid (CSF) via LC-MS and correlate with EEG or behavioral outcomes .
- Ethical/Technical Hurdles : Ensure patient-specific dosing to avoid toxicity (e.g., seizures in gain-of-function variants). Cross-validate findings with electrophysiological data to confirm functional recovery .
Methodological Guidance
Q. What statistical frameworks are suitable for analyzing -labeling data from L-SERINE (2-13C) experiments?
- Tools : Use computational platforms like INCA (Isotopomer Network Compartmental Analysis) or OpenFLUX for metabolic flux modeling. These tools integrate mass isotopomer distributions (MIDs) with stoichiometric networks to predict flux rates .
- Best Practices : Apply Bayesian statistics to account for measurement uncertainty. Compare model predictions with null hypotheses (e.g., random flux distribution) to assess significance .
Q. How can researchers validate the specificity of L-SERINE (2-13C) in complex biological matrices?
- Validation Protocols : Spike unlabeled serine into samples to test for isotopic interference. Use tandem MS (MS/MS) to distinguish L-SERINE (2-13C) from isobaric metabolites (e.g., threonine). Confirm absence of microbial degradation in long-term cultures via sterility checks .
Integration with Literature
Q. What gaps exist in the current literature on L-SERINE (2-13C) applications, and how can they be addressed?
- Knowledge Gaps : Limited data on tissue-specific tracer kinetics in humans. Future studies should combine multi-omics (fluxomics, proteomics) to map serine metabolism across organs. Leverage biobank samples for retrospective isotopic analysis .
- Funding/Publishing Trends : Prioritize studies linking serine metabolism to therapeutic outcomes (e.g., cancer immunotherapy, neurodegeneration) to align with NIH/NSF priorities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
